

Application Notes and Protocols for (Rac)-PT2399 In Vitro Assays

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Compound of Interest

Compound Name: (Rac)-PT2399

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Introduction

(Rac)-PT2399 is a potent and selective antagonist of the hypoxia-inducible factor 2 α (HIF-2 α), a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). PT2399 exerts its inhibitory effect by directly binding to the PAS B domain of the HIF-2 α subunit, thereby preventing its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1 β .^[1] This disruption of the HIF-2 α /ARNT complex abrogates the transcription of HIF-2 α target genes that are crucial for tumor angiogenesis, cell proliferation, and survival, such as vascular endothelial growth factor (VEGF), glucose transporter 1 (GLUT1), and Cyclin D1 (CCND1).^{[2][3]} These application notes provide detailed protocols for key in vitro assays to characterize the activity of **(Rac)-PT2399**.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway of HIF-2 α and the mechanism of inhibition by **(Rac)-PT2399**.

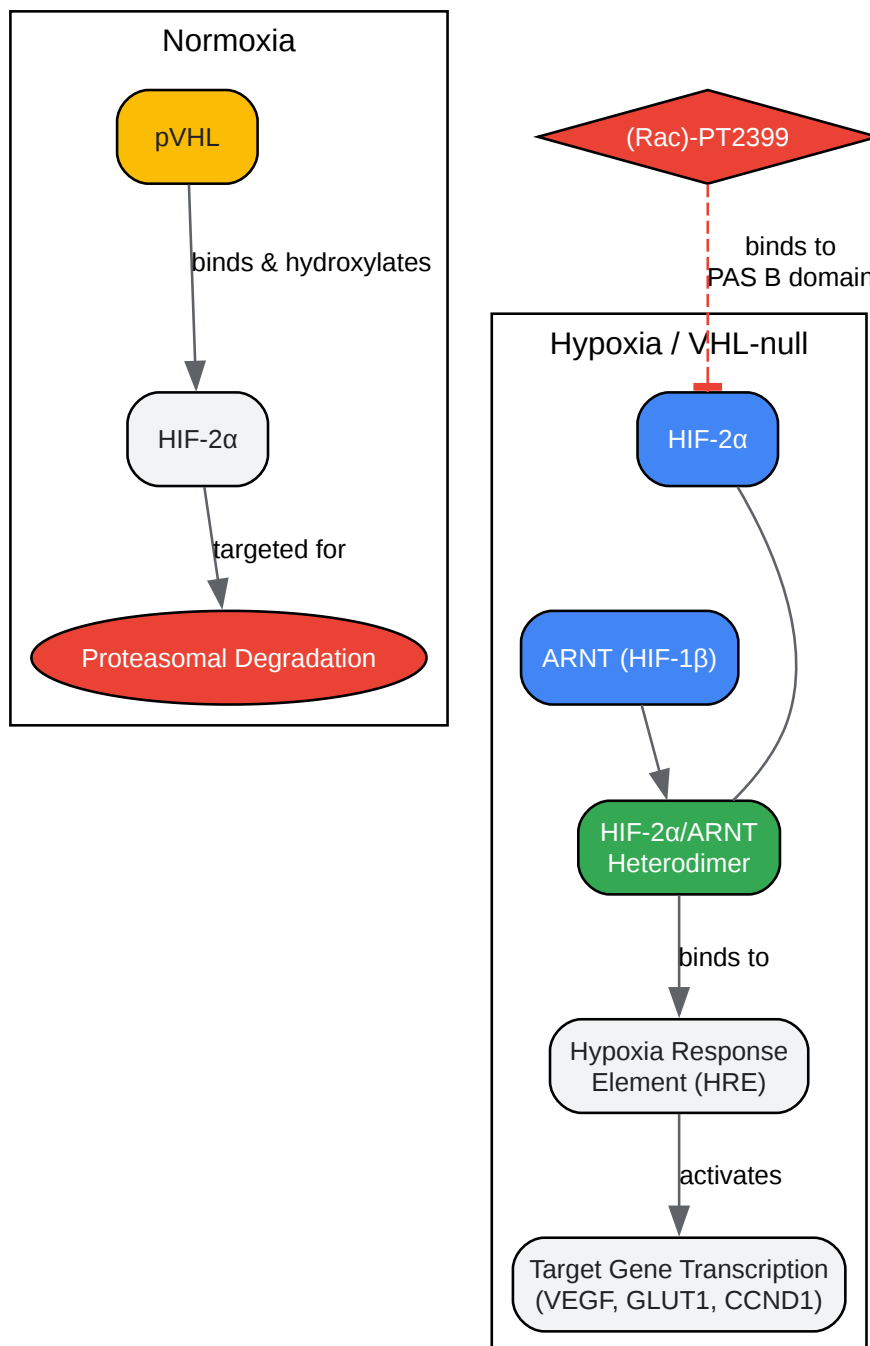
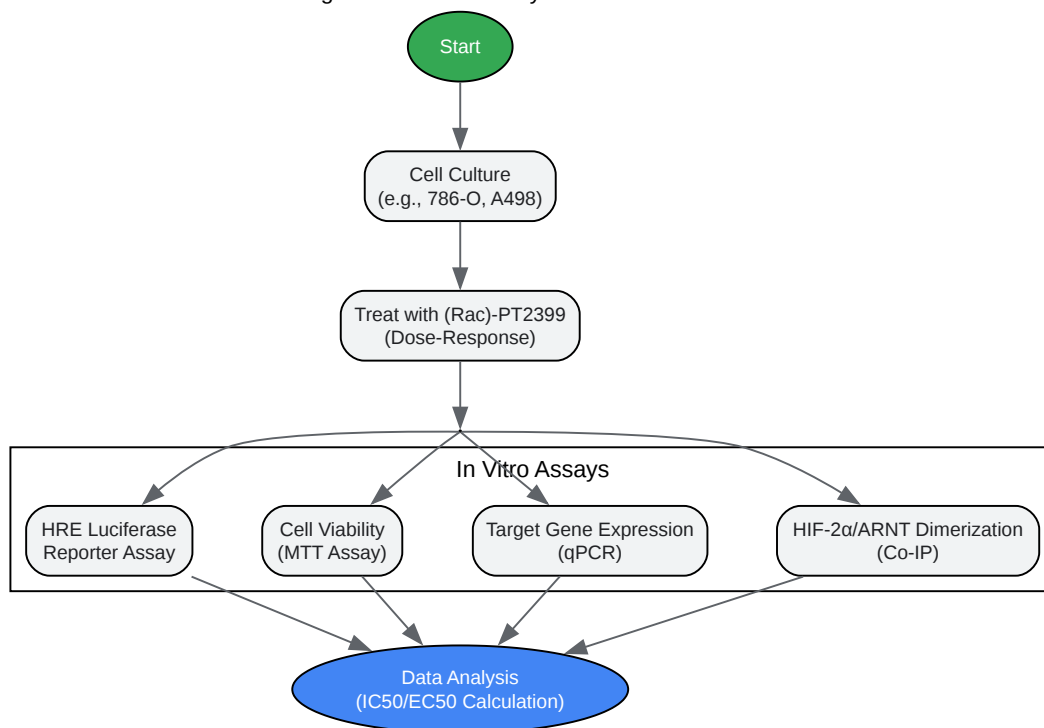
Figure 1. HIF-2 α Signaling and PT2399 Inhibition

Figure 2. In Vitro Assay Workflow for PT2399



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